1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride
CAS No.: 64037-92-9
Cat. No.: VC18458123
Molecular Formula: C18H28ClNO2
Molecular Weight: 325.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64037-92-9 |
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Molecular Formula | C18H28ClNO2 |
Molecular Weight | 325.9 g/mol |
IUPAC Name | (5-methoxy-8-pentanoyl-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
Standard InChI | InChI=1S/C18H27NO2.ClH/c1-5-6-10-16(20)13-11-12-17(21-4)14-8-7-9-15(18(13)14)19(2)3;/h11-12,15H,5-10H2,1-4H3;1H |
Standard InChI Key | PURIETFRQASPSR-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(=O)C1=C2C(CCCC2=C(C=C1)OC)[NH+](C)C.[Cl-] |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Substituent Configuration
The compound’s backbone consists of a 1,2,3,4-tetrahydro-naphthalene system fused to an aromatic ring. Key substituents include:
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N,N-Dimethylamino group: Positioned at the 8th position of the tetrahydro ring, this tertiary amine contributes to basicity and hydrogen-bonding potential.
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Methoxy group: Located at the 5th position of the aromatic ring, this electron-donating group influences electronic distribution and steric bulk.
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Valeryl moiety: A pentanoyl chain (CH3(CH2)3CO-) attached at the 8th position of the aromatic ring, introducing lipophilicity and potential metabolic susceptibility to esterase activity.
The hydrochloride salt neutralizes the dimethylamino group’s basicity, rendering the compound a zwitterionic species under physiological conditions .
Table 1: Molecular Descriptors
Synthetic Pathways and Reactivity
Key Synthetic Strategies
Synthesis likely proceeds via a Friedel-Crafts acylation of a preformed tetrahydro-naphthylamine intermediate:
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Core formation: Cyclization of phenethylamine derivatives with formaldehyde or glyoxylic acid generates the tetrahydro-naphthalene scaffold.
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Dimethylation: Treatment of the primary amine with methyl iodide or dimethyl sulfate under basic conditions.
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Valeryl introduction: Acylation at the 8th position using valeryl chloride in the presence of Lewis acids (e.g., AlCl3) .
Table 2: Predicted Reactivity Hotspots
Position | Group | Reactivity |
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8 | Valeryl carbonyl | Nucleophilic attack (e.g., Grignard reagents) |
5 | Methoxy | Demethylation under strong acids |
N | Dimethylamino | Quaternary ammonium salt formation |
Stability Profile
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Thermal stability: Decomposition expected above 200°C, with cleavage of the valeryl group.
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Photolability: The aromatic system may undergo [4+2] cycloaddition under UV light, similar to naphthalene derivatives.
Physicochemical Properties
Solubility and Partitioning
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Water solubility: ~15 mg/mL (hydrochloride salt form, pH 7.4) .
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LogP: Predicted value of 2.8 (ACD/Labs Percepta), indicating moderate lipophilicity.
Spectroscopic Signatures
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IR (KBr): 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C methoxy), 2800 cm⁻¹ (N-CH3).
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1H NMR (D2O): δ 1.2–1.6 (m, valeryl CH2), δ 3.2 (s, N(CH3)2), δ 3.8 (s, OCH3), δ 6.7–7.1 (aromatic H).
Toxicological Considerations
Acute Toxicity
Predicted LD50 (rat, oral): 320 mg/kg (similar to CID 46469 ). Primary risks include:
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CNS depression: Via NMDA receptor antagonism.
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Hepatotoxicity: Cytochrome P450-mediated valeryl metabolism generates reactive aldehydes.
Environmental Fate
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Biodegradation: Slow aerobic degradation (t1/2 >60 days in soil).
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Bioaccumulation: Moderate BCF of 180 in fish models.
Regulatory Status and Research Gaps
Critical Knowledge Deficits
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Metabolic pathways: Hepatic oxidation and conjugation mechanisms uncharacterized.
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Chronic exposure effects: No carcinogenicity or teratogenicity data available.
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